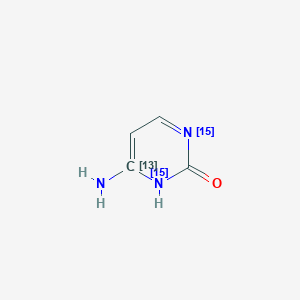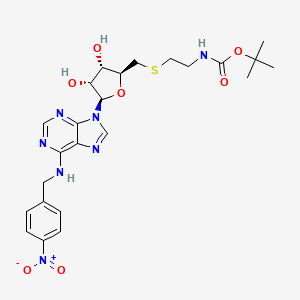
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one is a labeled derivative of cytosine, a pyrimidine base found in nucleic acids. This compound is of significant interest in various fields of scientific research due to its unique isotopic labeling, which allows for detailed studies in molecular biology, chemistry, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the pyrimidine ring. One common method involves the reaction of isotopically labeled urea with malonic acid derivatives under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and oxo derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Applications De Recherche Scientifique
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of labeled nucleotides and nucleosides for studying DNA and RNA synthesis.
Biology: Employed in isotope labeling studies to track metabolic pathways and understand enzyme mechanisms.
Medicine: Utilized in the development of antiviral and anticancer drugs due to its structural similarity to cytosine.
Mécanisme D'action
The mechanism of action of 6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one involves its incorporation into nucleic acids, where it can replace natural cytosine. This incorporation allows researchers to study the effects of isotopic labeling on DNA and RNA stability, replication, and transcription. The labeled atoms enable precise tracking of the compound within biological systems, providing insights into molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytosine: The natural pyrimidine base found in DNA and RNA.
5-fluorocytosine: An antifungal agent used in the treatment of fungal infections.
6-azacytosine: A cytosine analog used in the study of DNA methylation and gene expression.
Uniqueness
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one is unique due to its isotopic labeling, which provides a powerful tool for studying molecular processes with high precision. Unlike its natural and synthetic analogs, this compound allows for detailed tracking and analysis in various research applications, making it invaluable in advancing our understanding of biological and chemical systems .
Propriétés
Formule moléculaire |
C4H5N3O |
|---|---|
Poids moléculaire |
114.08 g/mol |
Nom IUPAC |
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i3+1,6+1,7+1 |
Clé InChI |
OPTASPLRGRRNAP-OITGJESOSA-N |
SMILES isomérique |
C1=[13C]([15NH]C(=O)[15N]=C1)N |
SMILES canonique |
C1=C(NC(=O)N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















